Uperin-2.8
Description
Discovery and Context within Amphibian Host-Defense Peptides
Amphibians are known to secrete a diverse array of biologically active peptides from glands in their skin, which play a crucial role in their defense against microorganisms. mdpi.comnih.govnih.gov These host-defense peptides (HDPs) are part of the innate immune system and provide a rapid, non-specific defense against a broad spectrum of pathogens. mdpi.comuniprot.org Uperin-2.8 was discovered in the skin secretions of the Australian toadlet Uperoleia mjobergii. researchgate.netresearchgate.netufc.br The identification and characterization of such peptides from amphibian species have provided a rich source of potential antimicrobial agents. nih.govnih.gov The uperin family of peptides, including this compound, are notable examples of these natural defense molecules. ufc.br
Significance of this compound as an Antimicrobial Peptide
This compound is classified as a broad-spectrum antibiotic peptide. researchgate.netresearchgate.netufc.br Antimicrobial peptides like this compound are significant due to their ability to kill a wide range of bacteria, yeasts, fungi, and protozoa, often by disrupting their cell membranes. mdpi.com This mechanism of action is particularly valuable in the context of rising antibiotic resistance, as it is less likely to lead to the development of resistance compared to conventional antibiotics that target specific intracellular processes. mdpi.com While detailed studies specifically on the antimicrobial mechanism of this compound are not extensively detailed in the provided information, research on related uperin peptides, such as Uperin 3.5, demonstrates their interaction with bacterial membranes, leading to permeabilization and cell death. researchgate.netnih.gov
Overview of Current Research Trajectories for this compound and Related Uperin Peptides
Current research on uperin peptides, including those closely related to this compound like Uperin 3.5, explores various aspects of their biology and potential applications. Key research trajectories include:
Structural Studies: Investigating the three-dimensional structure of uperin peptides in different environments, such as in solution and in the presence of membranes. Studies on Uperin 3.5, for instance, have shown it can exist as a random coil in solution but adopt amphipathic α-helical structures in the presence of membranes. mdpi.comresearchgate.netnih.gov Furthermore, uperins have been found to exhibit amyloidogenic properties, forming amyloid-like fibrils under certain conditions. researchgate.netnih.gov
Membrane Interaction Mechanisms: Delving into how uperin peptides interact with lipid bilayers, which is crucial for their antimicrobial activity. Molecular dynamics simulations have been used to study the binding and insertion of uperin peptides into model bacterial membranes, revealing stable bound and transmembrane states. These studies help elucidate how peptides disrupt membrane integrity, potentially through mechanisms like the carpet model or pore formation. researchgate.netnih.gov
Role of Post-Translational Modifications: Examining the impact of modifications, such as C-terminal amidation, on the structure and activity of uperin peptides. Research on amidated Uperin 3.5 suggests that this modification enhances membrane interaction and antimicrobial efficacy. researchgate.netnih.gov
Amyloidogenesis and its Link to Antimicrobial Activity: Investigating the dual nature of some uperin peptides, which exhibit both antimicrobial and amyloid-forming properties. researchgate.net Studies aim to understand the conditions under which uperins form amyloid structures and whether these structures are related to their antimicrobial function or have other biological implications. researchgate.netnih.gov
While specific detailed research findings for this compound are not as extensively documented in the provided snippets as for Uperin 3.5, the research on the uperin family collectively contributes to the understanding of this compound's potential mechanisms and applications as an antimicrobial peptide. Studies utilizing techniques such as molecular dynamics simulations provide insights into peptide-membrane interactions and structural transitions relevant to the activity of uperins. researchgate.netnih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GILDVAKTLVGKLRNVLGI |
Origin of Product |
United States |
Primary Structural Characterization and Biosynthetic Origin
Amino Acid Sequence Elucidation of Uperin-2.8
While specific details regarding the amino acid sequence elucidation solely for this compound are not extensively detailed in the provided search results, related uperin peptides, such as Uperin 3.5, have had their sequences determined. Uperin 3.5, for instance, is a 17-amino acid peptide with the sequence GVGDLIRKAVSVIKNIV. biorxiv.org The elucidation of peptide sequences is typically achieved through techniques like mass spectrometry, including LC-MS/MS, and sometimes in conjunction with Edman degradation or protein sequencing strategies. slideshare.netmdpi.comadelaide.edu.au
Based on the information available for related uperins, it is likely that the amino acid sequence of this compound was determined using similar biochemical and analytical methods. These methods allow for the identification and ordering of amino acid residues within the peptide chain.
Post-Translational Modifications and Their Relevance (e.g., C-terminal amidation)
Post-translational modifications (PTMs) are chemical changes that occur to a protein or peptide after it has been synthesized. slideshare.net These modifications can significantly impact the peptide's structure, function, stability, and interactions. slideshare.netprotpi.ch C-terminal amidation is a particularly common PTM observed in many peptides, including a significant proportion of naturally occurring antimicrobial peptides (AMPs) and peptide hormones. biorxiv.orgprotpi.chbiorxiv.org
Furthermore, C-terminal amidation can increase a peptide's resistance to proteolytic degradation, thereby extending its half-life in biological fluids. protpi.ch It can also influence the binding affinity of peptides to their receptors, such as G-protein coupled receptors. protpi.ch
Research on other uperin peptides, such as Uperin 3.5, highlights the critical role of C-terminal amidation in their function. The naturally secreted form of Uperin 3.5 is C-terminally amidated (U3.5-NH2), and this modification has been shown to be crucial for its interaction with lipid bilayers and its antimicrobial efficacy. biorxiv.orgbiorxiv.org Studies using molecular simulations have demonstrated that amidated Uperin 3.5 forms stable alpha-helices on lipid bilayer surfaces and enhances peptide-bilayer interactions, facilitating membrane embedding and disruption. biorxiv.orgbiorxiv.org This underscores the relevance of C-terminal amidation as a key determinant of the biological activity of uperin peptides.
Biosynthetic Pathways and Natural Production within Uperoleia mjobergii
Uperin peptides, including this compound, are naturally produced in the dorsal glands of the Australian toadlet Uperoleia mjobergii. biorxiv.orgpherobase.com The biosynthesis of these peptides follows the general pathway for peptide synthesis in living organisms, which involves transcription of the gene encoding the peptide precursor, followed by translation of the mRNA into a polypeptide chain.
As with many bioactive peptides, uperins are likely synthesized as larger precursor molecules that undergo post-translational processing to yield the mature, active peptide. This processing typically involves enzymatic cleavage of the precursor protein at specific recognition sites.
The C-terminal amidation, a crucial modification for uperins, occurs through a specific enzymatic pathway in vivo. protpi.ch This process is catalyzed by the bifunctional enzyme peptidylglycine-α-amidating monooxygenase (PAM). protpi.ch PAM acts on a glycine-extended precursor peptide, cleaving the N-Cα bond of a C-terminal glycine (B1666218) residue in a two-step reaction, resulting in the formation of a C-terminal amide. protpi.ch This maturation step typically takes place in the trans-Golgi network or secretory vesicles. protpi.ch
The production of uperin peptides in Uperoleia mjobergii is part of the toadlet's defense mechanism, with the peptides being secreted onto the skin. rsc.orgbiorxiv.org The presence of these peptides contributes to the innate immunity of the amphibian, providing protection against potential pathogens in its environment. nih.govrsc.org The energetic cost associated with peptide biosynthesis and post-translational modifications like amidation highlights their importance for the organism's survival and defense. biorxiv.orgbiorxiv.org
Data Table: Properties of a Related Uperin Peptide (Uperin 3.5)
While specific data for this compound is limited in the search results, data on the closely related Uperin 3.5 can provide insights into the characteristics of this peptide family.
| Property | Value / Description | Source(s) |
| Peptide Length | 17 amino acids | biorxiv.org |
| Amino Acid Sequence | GVGDLIRKAVSVIKNIV-NH2 (amidated form) | biorxiv.org |
| Organism Source | Uperoleia mjobergii (Mjoberg's toadlet) | biorxiv.orguniprot.org |
| Net Charge (approx.) | +3 (cationic) | biorxiv.org |
| C-terminal Modification | Amidation (-NH2) | biorxiv.orgbiorxiv.org |
| Structure in Water | Unstructured (random coil) | researchgate.netmdpi.commdpi.com |
| Structure with Membranes | Amphipathic α-helix | biorxiv.orgbiorxiv.orgresearchgate.netmdpi.com |
| Amyloid Formation | Can self-assemble into amyloid fibrils (β-sheet rich or helical cross-α) | rsc.orgbiorxiv.orgmdpi.comnih.gov |
Conformational Dynamics and Higher Order Structural Analysis
Secondary Structure Propensity in Diverse Environments
Uperin-2.8 exhibits a notable propensity to adopt different secondary structures depending on the environmental conditions. In aqueous solutions, the peptide primarily exists in an unstructured random coil conformation. nih.govresearchgate.netuq.edu.aumdpi.combiorxiv.orgnih.gov However, in the presence of organic solvent mixtures or membranes, it readily transitions to an amphipathic α-helical structure. nih.govresearchgate.netuq.edu.aubiorxiv.orgnih.gov Conversely, in salty solutions, this compound can form beta-rich amyloid structures. nih.govuq.edu.au This conformational flexibility is a key feature influencing its activity and assembly.
| Environment | Predominant Secondary Structure |
| Water (Aqueous Solution) | Random Coil |
| Organic Solvents/Membranes | α-Helix |
| Salty Solutions | Beta-rich Amyloid |
Transition from Unstructured to Ordered Conformations upon Membrane Interaction
A critical aspect of this compound's function is its interaction with membranes, which triggers a significant conformational change. Molecular dynamics simulations have shown that when unstructured Uperin peptides interact with a model bacterial plasma membrane, they can transition from a random coil to an alpha-helical structure upon adsorption to the membrane surface. nih.govresearchgate.netbiorxiv.org This transformation can begin from the N-terminus residues and reach a significant percentage of helical content over time. nih.govresearchgate.net The interaction with the lipid bilayer surface facilitates this structural transition, with the α-helical structure being identified as the most energetically favorable state for the peptide on the lipid bilayer. biorxiv.orgbiorxiv.org Peptides in a helical form in the bound state are located just under the head group region of the bilayer, often in a parallel orientation to the surface. nih.govresearchgate.net
Molecular dynamics studies indicate that both wild-type Uperin and its alanine (B10760859) mutant, in both alpha-helical and extended unstructured forms, demonstrate two stable states relative to the membrane: a bound state and a transmembrane state. nih.govresearchgate.net The transition from the bound state to the transmembrane position involves peptide rotation and an energy barrier. nih.govresearchgate.net The peptide-membrane interactions also lead to alterations in the organization and topology of the lipid bilayer, including lipid redistribution and changes in membrane curvature, which may contribute to membrane thinning and rupture. biorxiv.orgbiorxiv.orgbiorxiv.org
Oligomerization and Fibril Formation (Amyloidogenic Properties)
Beyond its interaction with membranes, this compound is also known for its amyloidogenic properties, meaning it can self-assemble into amyloid-like fibrils. nih.govuq.edu.aumdpi.comrsc.org This ability to form fibrils similar in structure to those formed by amyloid-beta peptides, implicated in neurodegenerative diseases, highlights a potential link between antimicrobial peptides and amyloid-related pathologies. nih.govmdpi.comrsc.org The aggregation process of this compound, particularly Uperin 3.5, has been studied using molecular dynamics simulations. mdpi.com These simulations suggest that the initial and essential step of aggregation involves peptide dimerization and the formation of small beta-sheets, followed by the association of these beta-sheets into clusters. mdpi.com This process can occur rapidly, with peptides undergoing spontaneous aggregation and conformational transition from random coils to beta-rich structures. mdpi.com
Polymorphism in Fibril Structures (e.g., cross-α vs. cross-β amyloids)
A remarkable feature of this compound, specifically Uperin 3.5, is its ability to exhibit secondary structure polymorphism in its fibrillar form. nih.govhaifa.ac.ilresearchgate.netresearchgate.netbiorxiv.orgebi.ac.uknih.govnih.govbiorxiv.orgnih.gov Unlike most amyloid peptides that primarily form beta-rich amyloids (cross-β), Uperin can also form helical cross-α amyloids. mdpi.combiorxiv.orgnih.govnih.gov This structural switch is influenced by environmental conditions, particularly the presence of lipids. nih.govbiorxiv.orgnih.govnih.gov
The cross-α fibril architecture, initially observed in bacterial cytotoxins like PSMα3, consists of stacked amphipathic α-helices positioned perpendicular to the fibril axis, forming "helical sheets". nih.gov The crystal structure of Uperin 3.5 has revealed this cross-α configuration. nih.govrcsb.org In contrast, cryo-electron microscopy (cryo-EM) studies of Uperin 3.5 in the absence of lipids have revealed the presence of beta-rich fibril polymorphs, specifically a cross-β configuration characterized by mated beta-sheets. nih.govresearchgate.netresearchgate.netbiorxiv.orgebi.ac.uknih.govbiorxiv.org This cross-β structure often displays a protofilament of two mated beta-sheets and can form a symmetrical propeller of nine peptides per fibril layer with tight beta-sheet interfaces. researchgate.netresearchgate.netebi.ac.uknih.gov The ability of Uperin 3.5 to switch between these distinct cross-α and cross-β structures depending on the environment highlights its chameleon properties. nih.govnih.gov
| Fibril Type | Predominant Secondary Structure | Formation Environment | Technique Used |
| Cross-α | α-Helix | Presence of lipids/membranes | X-ray Crystallography |
| Cross-β | β-Sheet | Absence of lipids | Cryo-EM |
Environmental Modulators of this compound Self-Assembly
The self-assembly and resulting structure of this compound are significantly influenced by environmental factors. The presence of salts or buffer solutions can initiate the structural transitions leading to amyloid assembly from an unstructured state in water. uq.edu.aumdpi.com As mentioned earlier, the presence or absence of lipids and membrane mimetics is a key determinant of whether Uperin 3.5 forms cross-α or cross-β fibrils. nih.govbiorxiv.orgnih.govnih.gov Exposure to lipids and surfactants has been shown to drive a transition towards an α-helical state. biorxiv.org
Furthermore, post-translational modifications, such as C-terminal amidation, can play a crucial role in the peptide's interaction with membranes and subsequent structural transitions. biorxiv.orgbiorxiv.org Studies on amidated Uperin 3.5 (U3.5-NH2) suggest that amidation enhances peptide-bilayer and peptide-peptide interactions, initially stabilizing beta-sheet structures in aggregates and facilitating their embedding into the bilayer. biorxiv.orgbiorxiv.orgbiorxiv.org Following dissociation from the aggregated state on the membrane surface, the amidated monomers can form stable, amphipathic α-helices strongly embedded in the bilayer. biorxiv.orgbiorxiv.org This highlights the importance of amidation in stabilizing peptide structure and influencing its interaction with the membrane. biorxiv.orgbiorxiv.org
Advanced Structural Biology Techniques Applied to this compound
Advanced structural biology techniques have been instrumental in elucidating the conformational dynamics and higher-order structures of this compound.
Cryogenic Electron Microscopy (Cryo-EM) has been successfully applied to determine the high-resolution structures of Uperin 3.5 fibrils, particularly the cross-β polymorphs formed in the absence of lipids. nih.govresearchgate.netresearchgate.netbiorxiv.orgebi.ac.uknih.govbiorxiv.org Cryo-EM allows for the visualization of fibril morphology and the determination of atomic-level details of the β-sheet arrangements. nih.govresearchgate.netresearchgate.netebi.ac.uknih.govbiorxiv.org
X-ray Crystallography has been used to determine the atomic-resolution structure of the cross-α fibril form of Uperin 3.5, revealing the arrangement of α-helices within the fibril. nih.govnih.govrcsb.orgpdbj.org This technique provides detailed insights into the packing and interactions of peptides within the crystalline fibril structure. nih.govrcsb.org
Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to study the structural transitions of Uperin 3 peptides. uq.edu.aunih.gov Solution NMR data can reveal the transition of unstructured peptides in water to well-defined α-helical structures in the presence of membrane mimetics like SDS. uq.edu.aunih.gov NMR is valuable for studying peptide conformation and dynamics in solution under conditions closer to physiological environments. uzh.ch
These techniques, often used in combination with molecular dynamics simulations, provide a comprehensive picture of how this compound's structure is influenced by its environment and how it undergoes conformational changes during membrane interaction and amyloid formation.
| Technique | Application to this compound | Structural Information Provided |
| Cryo-EM | Structure determination of cross-β fibrils | High-resolution fibril morphology, β-sheet arrangement details |
| X-ray Crystallography | Structure determination of cross-α fibrils | Atomic-resolution arrangement and packing of α-helices in fibrils |
| NMR Spectroscopy | Studying structural transitions in solution/membrane mimetics | Peptide conformation and dynamics, helix formation |
| Molecular Dynamics | Simulating membrane interaction, aggregation, conformational changes | Dynamic behavior, transition pathways, stable states |
Preclinical Biological Activity Assessment of Uperin 2.8
Spectrum of Antimicrobial Efficacy
The uperin family of peptides demonstrates a notable range of antimicrobial activity, which has been a subject of scientific investigation. These cationic peptides are recognized for their broad-spectrum efficacy, particularly against Gram-positive bacteria. researchgate.netresearchgate.net
Activity Against Gram-Positive Bacterial Strains
Research has consistently shown that uperin peptides are effective against various Gram-positive bacterial strains. researchgate.netresearchgate.net Studies on the analogue Uperin 3.5 have demonstrated potent activity against Micrococcus luteus, and also against clinically relevant pathogens such as Staphylococcus aureus, Staphylococcus hominis, and Staphylococcus epidermidis. nih.govbiorxiv.org The antibacterial action is linked to the peptide's ability to form amyloid-like fibrils upon interaction with bacterial cells, leading to membrane damage and cell death. nih.govnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been quantified for Uperin 3.5 against M. luteus. nih.govbiorxiv.org
| Gram-Positive Bacterial Strain | Reported MIC for Uperin 3.5 (μM) | Source |
|---|---|---|
| Micrococcus luteus | 2 | nih.govbiorxiv.org |
Activity Against Gram-Negative Bacterial Strains
While the uperin family is well-documented for its efficacy against Gram-positive bacteria, specific data regarding the activity of Uperin-2.8 or its close analogues against Gram-negative bacterial strains is not extensively detailed in the available research. Generally, the mechanism of action for many antimicrobial peptides involves interaction with the bacterial membrane; however, the outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents a distinct challenge compared to the cell wall of Gram-positive bacteria. ubc.ca Some synthetic peptides have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov
Efficacy Against Drug-Resistant Pathogens (e.g., MRSA)
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a significant global health concern. mdpi.comnih.gov Antimicrobial peptides are being explored as potential therapeutic agents to combat these challenging pathogens. nih.govnih.gov While Uperin 3.5 has been tested against susceptible strains of Staphylococcus aureus, specific studies detailing the efficacy of this compound against MRSA are not prominently featured in the scientific literature. nih.govbiorxiv.org The potential for AMPs to be effective against such resistant strains often lies in their membrane-disrupting mechanisms, which are less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways. nih.gov
Inhibition of Biofilm Formation and Eradication of Preformed Biofilms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.govubc.ca The development of agents that can either prevent biofilm formation or eradicate established biofilms is a critical area of research. nih.govscispace.com
There is a lack of specific data concerning the activity of this compound on bacterial biofilms. However, the broader class of antimicrobial peptides has demonstrated significant potential in this area. nih.govresearchgate.net The mechanisms by which AMPs can inhibit biofilms are varied. nih.gov At sub-inhibitory concentrations, some peptides can interfere with the initial stages of bacterial adhesion to surfaces or disrupt quorum sensing, the cell-to-cell communication system that regulates biofilm formation. nih.govnih.gov At higher concentrations, AMPs can kill bacteria within the biofilm matrix or degrade the matrix itself. researchgate.netelsevierpure.com Some studies have shown that combining AMPs with conventional antibiotics can lead to a synergistic effect, enhancing the eradication of mature biofilms. nih.gov
Molecular and Cellular Mechanisms of Uperin 2.8 Action
Initial Electrostatic Interactions with Anionic Bacterial Membranes
The initial step in the interaction of Uperin-2.8 with bacterial membranes involves electrostatic attraction. nih.govrsc.org Bacterial membranes are characterized by a higher proportion of anionic phospholipids (B1166683) compared to typically zwitterionic eukaryotic cell membranes. nih.govmdpi.combiorxiv.orgrsc.org this compound is a cationic peptide, carrying a net positive charge. nih.gov This positive charge facilitates strong electrostatic interactions with the negatively charged surface of the bacterial membrane. nih.govbiorxiv.orgrsc.orguq.edu.auresearchgate.net This initial binding is crucial for the peptide to accumulate on the membrane surface and subsequently exert its disruptive effects. mdpi.comresearchgate.net Studies using molecular dynamics simulations have shown that cationic AMPs, including uperins, are drawn to the anionic membrane surface, a key step preceding membrane disruption. nih.govuq.edu.au The charged residues of the peptide are positioned closer to the membrane center than the hydrophobic residues during this initial interaction. nih.gov
Membrane Permeabilization and Disruption Mechanisms
Following the initial electrostatic attraction and binding to the bacterial membrane surface, this compound induces membrane permeabilization and disruption through mechanisms characteristic of many AMPs. nih.govmdpi.combiorxiv.orgresearchgate.netnih.gov These mechanisms lead to the loss of membrane integrity, leakage of intracellular contents, and ultimately cell death. researchgate.net
Carpet Model of Membrane Interaction
One proposed mechanism for this compound's membrane interaction is the carpet model. nih.govmdpi.comrsc.orgresearchgate.netbiorxiv.org In this model, AMPs bind to the surface of the membrane, accumulating in a carpet-like manner. nih.govmdpi.comresearchgate.netbiorxiv.org The peptides lie parallel to the membrane surface, with their hydrophilic sides interacting electrostatically with the lipid headgroups and their hydrophobic portions interacting with the lipid tails. rsc.org Once a critical threshold concentration of peptides is reached on the membrane surface, the membrane integrity is compromised, leading to disruption via a detergent-like effect and potentially the formation of micelles. mdpi.comresearchgate.net Molecular dynamics simulations of amidated Uperin 3.5 peptides on a lipid bilayer have shown the formation of stable, amphipathic α-helices strongly embedded in the bilayer, consistent with a carpet-like antimicrobial mechanism. biorxiv.orgbiorxiv.org This interaction can lead to lipid redistribution and changes in membrane curvature, potentially contributing to membrane thinning and rupture. biorxiv.orgbiorxiv.org
Pore Formation (Barrel-Stave and Toroidal Models)
Another general mechanism by which AMPs can disrupt bacterial membranes is through the formation of pores. nih.govmdpi.comuq.edu.auresearchgate.netnih.gov While the carpet model involves surface accumulation and disruption, pore formation involves peptides inserting into the lipid bilayer to create transmembrane channels. nih.govresearchgate.netuni-kiel.de Two primary models describe pore formation by α-helical AMPs: the barrel-stave model and the toroidal model. rsc.orguq.edu.aunih.govuni-kiel.de
In the barrel-stave model, peptides insert into the membrane and orient perpendicular to the bilayer surface, aggregating to form a pore lined by the peptides. rsc.orgresearchgate.netuni-kiel.de The hydrophobic surfaces of the helices face the lipid core, while the hydrophilic surfaces form the lumen of the pore. rsc.orguni-kiel.de
In the toroidal model, the peptides also insert into the membrane and orient perpendicular to the surface, but they induce a local curvature in the lipid bilayer. nih.govresearchgate.netuni-kiel.de The peptides and the lipid headgroups line the pore, creating a continuous structure where the inner and outer leaflets of the membrane are connected. uni-kiel.de
While these pore formation models are well-established mechanisms for AMPs, and uperins have been observed in transmembrane states in simulations, the specific contribution of barrel-stave versus toroidal pore formation by this compound as a primary mechanism of action is often discussed alongside or in the context of the carpet model, depending on factors like peptide concentration and membrane composition. nih.govmdpi.comresearchgate.net
Intracellular Target Modulation (if applicable and reported for this compound)
While many AMPs primarily target the bacterial membrane, some can translocate across the membrane and interact with intracellular components, such as DNA, RNA, protein synthesis machinery, or enzymatic activities. google.comimrpress.commdpi.comfrontiersin.org These intracellular interactions can lead to the inhibition of essential cellular processes and contribute to bacterial death. imrpress.commdpi.com However, based on the currently available information in the provided sources focusing on this compound, its mechanism of action is predominantly described in terms of membrane interaction and disruption, as well as the role of amyloidogenesis. Specific, well-defined intracellular targets for this compound have not been explicitly detailed as a primary mechanism in these sources.
Role of this compound Amyloidogenesis in Antimicrobial Function
An intriguing aspect of this compound and other peptides from the uperin family is their ability to self-assemble into amyloid-like fibrils. biorxiv.orguq.edu.auembl.orgcssb-hamburg.denih.govresearchgate.net This amyloidogenic property has been linked to their antimicrobial function. uq.edu.auembl.orgcssb-hamburg.denih.gov Uperin 3.5, a related uperin peptide, has been shown to form different amyloid structures depending on the environment. biorxiv.orguq.edu.auembl.orgcssb-hamburg.denih.gov In the absence of lipids, it can form cross-β fibrils. biorxiv.orguq.edu.aucssb-hamburg.denih.gov However, in the presence of bacterial cells or membrane mimetics, it can form functional cross-α amyloid fibrils. uq.edu.auembl.orgcssb-hamburg.denih.gov
This structural transition from a potentially "dormant" or storage form (like cross-β fibrils) to an active, membrane-disrupting form (like cross-α fibrils or monomeric/oligomeric structures on the membrane) upon encountering the bacterial membrane suggests a regulatory mechanism for Uperin peptides. embl.orgnih.gov The amyloid state may serve as a reservoir for the peptides, potentially protecting them from degradation, until they are activated by the presence of the bacterial membrane. biorxiv.org Upon contact with the membrane, the amyloid aggregates can dissociate, and the resulting peptide units (monomers or small oligomers) interact with the lipid bilayer, undergoing structural changes (e.g., transitioning to α-helical structures) that facilitate membrane disruption via mechanisms like the carpet model. biorxiv.orgbiorxiv.org This highlights a sophisticated link between the amyloidogenic properties of Uperin peptides and their ability to combat bacterial infections. rsc.orguq.edu.aucssb-hamburg.denih.govresearchgate.net
Structure Activity Relationship Sar Studies and Rational Analog Design
Impact of Amino Acid Substitutions on Antimicrobial Potency
Amino acid sequence is a primary determinant of peptide structure and function, and substitutions within the sequence of AMPs, including uperins, can significantly impact their antimicrobial potency. Research on various AMPs has shown that altering specific amino acid residues can modulate activity. For instance, in an analog of Magainin II, substitutions of Lys, His, and Ser residues with Arg, and the hydrophobic Phe with Trp, influenced its antimicrobial properties, showing promising activity particularly against Gram-positive bacteria nih.gov. The presence of specific amino acids at certain positions is correlated with the potency of AMPs rcsb.org.
Influence of Peptide Length and Charge on Activity
Peptide length and net charge are fundamental physicochemical properties that significantly influence the activity of AMPs, including the uperin family. Uperin peptides are typically relatively short, with uperins generally ranging from 17 to 18 amino acid residues in length nih.gov. Specifically, uperin 2 peptides consist of 19 residues, while uperin 3 peptides are composed of 17 residues uni.lu.
While AMPs can range from 10 to 40 amino acids in length nih.gov, even shorter AMPs have been shown to form aggregates that contribute to cell death rcsb.orgresearchgate.net. The interplay between peptide length and charge, along with other factors, dictates the initial electrostatic interactions with the bacterial membrane, which is a crucial step in their mechanism of action.
| Uperin Peptide | Length (Amino Acids) | Approximate Net Charge (at pH 7.4) |
| Uperin 2.6 | 19 | Cationic |
| Uperin 3.4 | 17 | Cationic |
| Uperin 3.5 | 17 | +3 |
| Uperin 3.6 | 17 | +2 to +3 |
| Uperin 3.7 | 17 | +2 to +3 |
| Uperin 3.8 | 17 | +2 to +3 |
| Uperin 3.9 | 17 | +2 to +3 |
| Uperin 3.10 | 17 | +2 to +3 |
Note: Charge for Uperin 2.6 and 3.4 is indicated as cationic based on general uperin characteristics and their activity against Gram-positive bacteria uni.lu. Specific charge values for all listed Uperin 3 peptides are based on reported data nih.gov.
Role of Hydrophobicity and Amphipathicity in Membrane Interaction and Efficacy
Amphipathicity facilitates the interaction of peptides with the hydrophobic and hydrophilic regions of membrane lipids nih.gov. Hydrophobic residues within the peptide sequence play a key role in facilitating interactions with the fatty acyl chains within the lipid bilayer nih.gov. Molecular dynamics studies have shown that hydrophobic residues tend to penetrate deeper into the membrane bilayer compared to hydrophilic residues. The delicate balance between the hydrophobic and hydrophilic residues is crucial in defining the specific mechanisms by which AMPs interact with cell membranes nih.gov.
Both hydrophobicity and backbone constraints are considered crucial determinants of biological activity for AMPs nih.gov. The initial interaction with bacterial membranes is often driven by electrostatic attraction between the cationic peptide and the negatively charged membrane surface, followed by the insertion of the hydrophobic regions of the peptide into the lipid bilayer via hydrophobic interactions. This selective interaction with microbial membranes, enabled by their amphipathic structures, is a key aspect of their mechanism of action nih.govresearchgate.net. Furthermore, modifications such as C-terminal amidation have been shown to enhance peptide-bilayer interactions, potentially contributing to improved antimicrobial action chembase.cn.
Design and Synthesis of Uperin-2.8 Analogs with Modified Antimicrobial Profiles
The insights gained from SAR studies on uperin peptides and other AMPs provide a foundation for the rational design and synthesis of analogs with modified and potentially improved antimicrobial profiles. The design of novel AMPs commonly involves considering key physicochemical parameters, including net charge, hydrophobicity, hydrophobic moment, and polar angle, in addition to the propensity to form α-helical or other amphipathic structures nih.gov.
Rational design strategies aim to create peptides with enhanced specific functions while minimizing unwanted effects rcsb.org. Interplaying with the amino acid sequence is a key approach to boost AMP potency rcsb.org. Effective optimization strategies include targeted amino acid substitutions and adjusting the ratio of hydrophobic residues within the peptide sequence nih.gov.
Chemical and Biotechnological Synthesis Approaches for Uperin 2.8
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a widely used chemical method for synthesizing peptides. guidechem.comsci-toys.com This technique involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a polymeric resin. guidechem.comfishersci.ca The synthesis proceeds from the carboxyl (C)-terminus to the amino (N)-terminus of the peptide. advancedchemtech.com
Two principal protecting group strategies are commonly employed in SPPS: the Boc/Benzyl (Boc/Bzl) approach and the Fmoc/tert-Butyl (Fmoc/tBu) approach. advancedchemtech.com The Fmoc strategy is currently more popular for manufacturing due to technical improvements and lower raw material costs. fishersci.ca
A typical SPPS cycle involves several steps:
Attachment of the C-terminal amino acid to the resin via a linker. guidechem.comfishersci.ca
Removal of the α-amino protecting group from the attached amino acid. In Fmoc chemistry, this is typically done using a base like piperidine. sci-toys.comadvancedchemtech.com
Washing steps to remove excess reagents and byproducts. guidechem.comfishersci.com
Coupling of the next protected amino acid to the free amino group on the growing peptide chain using coupling agents. guidechem.comfishersci.com
Repetition of steps 2-4 until the full peptide sequence is assembled. advancedchemtech.com
Cleavage of the peptide from the resin and removal of side-chain protecting groups, often using an acid like trifluoroacetic acid (TFA). guidechem.comfishersci.ca
Purification of the crude peptide. guidechem.com
SPPS allows for the precise control of the peptide sequence and the incorporation of non-natural amino acids or modifications. fishersci.be While efficient for synthesizing peptides up to approximately 50-60 amino acids, the yield and purity can decrease for longer sequences due to incomplete coupling reactions and the accumulation of truncated or modified peptides. fishersci.comnih.gov Resins such as Wang resin are commonly used as the solid support in Fmoc-based SPPS. guidechem.comfishersci.ienih.govnih.govlabsolu.ca
Recombinant Expression Systems for Peptide Production
Recombinant peptide synthesis involves producing peptides in biological systems, such as bacteria, yeast, mammalian cells, or insect cells, using genetic engineering techniques. fishersci.befishersci.se This method is particularly useful for producing larger peptides or those that are difficult or expensive to synthesize chemically. fishersci.se
The general process for recombinant peptide production includes:
Designing and constructing a recombinant DNA sequence encoding the target peptide (Uperin-2.8 in this case). fishersci.sefishersci.se
Inserting the DNA sequence into an expression vector under the control of a suitable promoter. fishersci.sefishersci.se
Transforming a chosen host organism (e.g., Escherichia coli or Pichia pastoris) with the expression vector. fishersci.iefishersci.sesci-hub.seacademicjournals.orgnih.gov
Culturing the recombinant host cells under conditions suitable for the expression of the recombinant peptide. fishersci.sefishersci.se
Isolating and purifying the expressed peptide from the host cells or culture medium. fishersci.sefishersci.se
Recombinant expression can facilitate the production of peptides that require post-translational modifications for biological activity, although this compound, being a relatively short peptide, may not require complex modifications. fishersci.be Strategies often involve expressing the peptide as a fusion protein to enhance stability and simplify purification. fishersci.ie The peptide may be localized in inclusion bodies within the host cell, requiring solubilization and subsequent cleavage to release the target peptide. fishersci.se
Strategies for Enhancing Production Yields and Purity
Enhancing the production yield and purity of peptides is crucial for their cost-effective and efficient application. Several strategies are employed for both chemical and recombinant synthesis methods.
In SPPS, strategies to improve yield and purity focus on optimizing reaction conditions at each coupling and deprotection step. This includes selecting appropriate protecting groups, coupling reagents, and solvents to maximize reaction efficiency and minimize side reactions. fishersci.caadvancedchemtech.comfishersci.com Techniques like microwave-assisted SPPS can accelerate reactions and potentially improve yields by facilitating better solvation and reaction kinetics. fishersci.canih.gov Careful control of washing steps is also critical to remove unreacted reagents and byproducts that can lead to impurities. guidechem.comfishersci.com Purification, typically by high-performance liquid chromatography (HPLC), is a vital downstream step to obtain the desired purity. guidechem.com
For recombinant expression, strategies to enhance yield and purity are diverse and often depend on the chosen host system. These include optimizing culture media components, adjusting fermentation temperature and induction conditions, and employing specific feeding strategies. fishersci.se The use of strong promoters and codon optimization can improve expression levels. fishersci.ienih.gov Expressing the peptide as a fusion protein can protect it from degradation and aid in purification. fishersci.ieguidetopharmacology.org Localization of the peptide in inclusion bodies can lead to high initial purity but requires efficient refolding protocols. fishersci.seguidetopharmacology.org Secretion of the peptide into the culture medium can simplify purification. fishersci.ieacademicjournals.org Downstream processing, including cell lysis (if the peptide is intracellular), solubilization of inclusion bodies, and chromatography techniques, are essential for isolating and purifying the recombinant peptide. fishersci.sefishersci.se
Both synthesis approaches require rigorous analytical methods throughout the process to monitor reaction completion, assess purity, and confirm the identity of the final peptide product.
Computational Modeling and Biophysical Characterization of Uperin 2.8
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular dynamics simulations are powerful tools used to investigate the dynamic interactions between peptides and lipid membranes at an atomic level. For uperin peptides, all-atom MD simulations have been employed to study their behavior in the presence of model bacterial membranes, typically composed of lipids like POPG/POPE mdpi.comresearchgate.netnih.gov. These simulations provide insights into the stable configurations peptides adopt relative to the membrane, such as being bound to the surface or inserted within the bilayer mdpi.comresearchgate.net.
Studies have shown that uperin peptides can exist in helical forms when bound to the membrane surface, positioned parallel to the bilayer surface, often located just under the head group region mdpi.comresearchgate.netnih.gov. Stable transmembrane configurations have also been observed for both wild-type uperin and its alanine (B10760859) mutant, in both alpha-helical and extended unstructured forms mdpi.comresearchgate.netnih.gov. The interaction of these peptides with the membrane involves electrostatic interactions with the negatively charged bacterial membrane surface, facilitated by the peptide's positive charge, and hydrophobic interactions that allow penetration into the lipid bilayer uq.edu.au.
Free Energy Landscape Analysis of Binding and Insertion
Free energy landscape analysis, often performed using techniques like umbrella sampling in conjunction with MD simulations, is used to characterize the energy profile associated with peptide binding to and insertion into lipid bilayers mdpi.comresearchgate.netnih.govbiorxiv.org. This analysis helps to understand the thermodynamics of these processes and identify stable intermediate states.
For uperin peptides, the potential of mean force (PMF) has been calculated to describe the process of peptide binding from water to the lipid bilayer and its subsequent insertion into the membrane mdpi.comresearchgate.netnih.govnih.gov. These studies have revealed that the transition of uperins from a bound state on the surface to a transmembrane position involves a rotation of the peptides and requires overcoming an energy barrier, reported to be around 4–5 kcal/mol mdpi.comresearchgate.netnih.govnih.gov. The free energy difference between the unbound state in water and the bound state to the membrane has been estimated to be around -15.5 kcal/mol for wild-type uperin and -16.5 kcal/mol for an alanine mutant, comparable to values reported for other antimicrobial peptides nih.gov.
Free energy landscape analysis can also provide insights into the relative stabilities and transitions between different secondary structures, such as 3₁₀-helix and α-helical conformations, for peptides on the lipid bilayer biorxiv.org.
Conformational Changes and Secondary Structure Development on Lipid Bilayers
Antimicrobial peptides like uperin are often unstructured (random coil) in aqueous solution but undergo significant conformational changes upon interacting with lipid membranes uq.edu.au. MD simulations and experimental techniques have shown that contact with lipid bilayers or membrane-mimetic environments can induce a transition from a random coil to an amphipathic α-helical structure uq.edu.aubiorxiv.org.
Simulations have demonstrated that uperins can fold from a random coil conformation into an alpha-helical structure when immersed in the hydrophobic core of the bilayer mdpi.com. This folding process can begin from the N-terminus and involve a significant percentage of residues over microseconds of simulation time mdpi.com. The formation of stable alpha-helices on the lipid bilayer surface is considered an energetically favorable state for some uperin variants biorxiv.org.
The secondary structure adopted by uperin peptides is influenced by environmental factors, including the presence of membranes or membrane-mimetic substances uq.edu.aursc.orgbiorxiv.orgbiorxiv.org. This structural plasticity, sometimes referred to as a "chameleon-like" property, allows uperin 3.5, for instance, to switch between α-helical and β-rich structures depending on conditions biorxiv.orgbiorxiv.orgnih.gov. This secondary structure switch is considered an inherent part of the activity of both antimicrobial and amyloidogenic peptides, particularly in proximity to membranes uq.edu.au.
Docking and Binding Affinity Studies
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor or another molecule, and to estimate the strength of the binding (binding affinity) biorxiv.orgchemrxiv.orgscitechnol.com. While the provided search results primarily focus on MD simulations for peptide-membrane interactions, the principles of docking and binding affinity studies are relevant in the broader context of understanding molecular interactions.
Docking methods aim to search high-dimensional spaces to find favorable interaction geometries and use scoring functions to evaluate and rank the generated orientations researchgate.net. Binding affinity is a crucial parameter in understanding molecular recognition and is often expressed as the negative logarithm of the dissociation constant (pKd), inhibition constant (Ki), or half-inhibitory concentration (IC50) biorxiv.org.
Computational approaches for estimating binding affinity, often coupled with MD simulations, are continuously being developed and refined to improve accuracy chemrxiv.org. These methods can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize a complex plos.orgnih.gov.
In Silico Prediction of Antimicrobial Activity and Structure
In silico methods play a significant role in the design and characterization of antimicrobial peptides by predicting their activity and structural features based on their amino acid sequences nih.govfrontiersin.orgnih.gov. These computational approaches can help to screen potential candidates and provide insights into the relationship between peptide sequence, structure, and function.
Predicting the secondary structure of antimicrobial peptides is a common application of in silico methods frontiersin.orgnih.gov. Tools are available that can predict secondary structures like alpha-helices, beta-sheets, turns, and random coils frontiersin.org. For short peptides, which can be challenging for some prediction methods, techniques like replicating and concatenating sequences can be used to generate longer artificial sequences for analysis frontiersin.org.
Furthermore, computational models can be developed to predict the antimicrobial activity of peptides, often expressed as the minimal inhibitory concentration (MIC) nih.gov. These models may utilize various descriptors derived from the peptide sequence and predicted structural properties nih.gov. Factors like positive charge and hydrophobicity are known to be important properties that enable peptides to bind effectively to negatively charged bacterial membranes plos.org.
Biophysical Characterization Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy, FT-IR Spectroscopy)
Experimental biophysical techniques provide crucial data to complement computational studies and validate predictions regarding the structure and interactions of uperin-2.8.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used technique to determine the secondary structure content of proteins and peptides in solution researchgate.netuzh.chdaveadamslab.com. It measures the differential absorption of left and right circularly polarized light by chiral molecules uzh.chdaveadamslab.com. Changes in the CD spectrum can indicate conformational transitions, such as the transition from a random coil to an alpha-helix or beta-sheet, often induced by changes in the environment like the addition of membrane-mimetic substances or lipids uq.edu.aubiorxiv.orgscielo.org.za. CD spectroscopy has been used to show that uperin peptides, largely unstructured in water, can adopt predominantly alpha-helical structures upon addition of membrane mimetics uq.edu.au. Solid-state CD can also be used to characterize the secondary structure of aggregated forms, such as fibrils biorxiv.org.
Fluorescence Spectroscopy: Fluorescence spectroscopy is a versatile technique used to study molecular interactions, conformational changes, and the environment of fluorescent molecules or probes nih.govhalric.eu. It can be used to monitor peptide aggregation, study peptide-membrane interactions, and assess membrane integrity biorxiv.orgnih.govhalric.eu. For instance, fluorescent probes like Thioflavin T (ThT) are commonly used to monitor amyloid fibril formation, exhibiting enhanced fluorescence upon binding to amyloid structures biorxiv.orgnih.govroyalsocietypublishing.org. Fluorescence microscopy can also be used to visualize the interaction of fluorescently labeled peptides with lipid vesicles or bacterial cells biorxiv.org.
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that provides information about the vibrational modes of molecules, which are characteristic of different functional groups and secondary structures in proteins and peptides researchgate.netnih.gov. FT-IR spectroscopy can be used to characterize the secondary structure of peptides, including the presence of alpha-helices and beta-sheets biorxiv.orgresearchgate.net. It can also be applied to study changes in secondary structure under different conditions or in different states, such as in solution or in aggregated forms biorxiv.org. FT-IR analysis of protein secondary structure typically involves analyzing characteristic peaks in the amide regions of the spectrum researchgate.net.
These biophysical techniques, in combination with computational modeling, provide a comprehensive approach to understanding the complex behavior of this compound and its interactions with biological membranes.
Translational Research Perspectives and Preclinical Development Challenges
Stability and Proteolytic Degradation in Biological Milieus
A significant challenge for peptide-based therapeutics, including uperin-2.8, is their susceptibility to proteolytic degradation in biological environments. Various proteases present in serum, plasma, and at target sites can rapidly cleave peptide bonds, reducing the peptide's half-life and therapeutic efficacy science.govfrontiersin.orgnih.gov. Exopeptidases, specifically aminopeptidases and carboxypeptidases, are believed to be largely responsible for the rapid degradation of peptide drugs, and their activity is heavily dependent on the chemistry of the peptide termini nih.gov. Studies on peptide degradation with different cell types, including mesenchymal stem/stromal cells, endothelial cells, and macrophages, have shown that peptides with N-terminal amines can be almost entirely degraded within 48 hours, irrespective of the terminal amino acid nih.gov. Peptides with C-terminal carboxylic acids also showed significant degradation nih.gov. The presence of serum components can also influence the stability of AMPs mdpi.com.
Strategies for Enhancing In Vitro and In Vivo Stability (e.g., C-terminal amidation, PEGylation)
To overcome the issue of proteolytic degradation and improve the stability and half-life of peptides like this compound, several strategies are employed. Synthetic modifications are one possible solution to enhance peptide stability nih.gov.
One such strategy is C-terminal amidation. Naturally occurring uperin peptides, including members of the uperin 3 family, are often C-terminal amidated nih.govnih.govbiorxiv.orgresearchgate.net. This post-translational modification is energetically costly but is considered critical for membrane-active AMPs biorxiv.org. Studies on uperin 3.5, a related uperin peptide, have shown that C-terminal amidation enhances peptide-bilayer interactions and stabilizes the peptide's structure, promoting effective antimicrobial action biorxiv.org. Molecular simulations revealed that amidated uperin 3.5 peptides rapidly attached to the lipid bilayer surface, forming a stable α-helix, whereas non-amidated peptides exhibited weaker interactions biorxiv.org. The amyloid state, which some uperin peptides can form, may also contribute to stability by protecting against degradation mechanisms like proteolysis biorxiv.org.
Another strategy to enhance peptide stability and improve pharmacokinetic properties is PEGylation, which involves the covalent conjugation of the peptide with polyethylene (B3416737) glycol (PEG) molecules researchgate.netnih.gov. PEGylation can lead to improved water solubility and metabolic stability, as well as reduced renal clearance, resulting in an enhanced residence time of therapeutic peptides in the body researchgate.netnih.gov. However, PEGylation might negatively affect the peptide's binding affinity to target proteins due to steric hindrance nih.gov.
Other approaches to enhance peptide stability include the substitution of L-amino acids with their D-enantiomers, which can provide resistance to proteolytic degradation and increase half-life nih.govrsc.org. Hydrocarbon stapling and retro-inverso strategies are also considered favorable alternative synthesis tactics if amino acid swapping compromises biological activity nih.gov.
Considerations for Delivery Systems and Formulation Approaches
Efficient delivery and formulation approaches are crucial for the successful translation of AMPs like this compound to clinical applications researchgate.netmdpi.com. These strategies aim to protect the peptide from degradation, improve its bioavailability, and facilitate its delivery to the target site researchgate.netmdpi.commdpi.comgoogle.com.
Various delivery systems are being explored for AMPs, including nanotechnology-based approaches such as nanoparticles researchgate.netmdpi.commdpi.comgoogle.com. Nanomaterials like polymeric nanoparticles, lipid nanoparticles (e.g., liposomes and micelles), and metal nanoparticles have been used to transport AMPs mdpi.commdpi.com. These nanoparticles can be designed with specific properties like size, surface charge, and surface chemistry to influence their interaction with cells and tissues mdpi.com. Liposomes, composed of a lipid bilayer, can encapsulate AMPs within their structure, offering protection from degradation and enhancing bioavailability mdpi.com. Polymeric nanoparticles, such as those made from polyethylene glycol (PEG), poly(lactic-co-glycolic) acid (PLGA), or chitosan, can also be used as carriers mdpi.com. These systems can provide high stability and carrier capacity, incorporate both hydrophilic and hydrophobic substances, and potentially allow for controlled drug release google.com.
Topical formulations like ointments, gels, sprays, fluids, and creams are also considered for delivery, particularly for localized infections google.com.
Overcoming Potential Resistance Mechanisms
While AMPs are often considered less prone to resistance development compared to conventional antibiotics due to their membrane-disrupting mechanisms, bacteria can still develop resistance researchgate.netmdpi.comimrpress.comfrontiersin.orgmdpi.comfrontiersin.org. Understanding these mechanisms is crucial for designing strategies to overcome them.
Bacteria employ various mechanisms to resist AMPs. These include modifications in the cell envelope charge and composition, which can lead to repulsion of cationic AMPs frontiersin.orgfrontiersin.org. For example, modification of phosphatidylglycerol in the bacterial membrane by the multiple peptide resistance factor protein (MprF) can generate lysylphosphatidylglycerol (B1675813) (Lys-PG), altering membrane charge frontiersin.org. Bacterial proteases can also degrade AMPs frontiersin.orgfrontiersin.org. Efflux pumps and transport systems can extrude AMPs from the bacterial cell frontiersin.orgfrontiersin.org. Other mechanisms include bacterial adaptation to AMP challenge and AMP inhibition by binding to surface proteins or released capsular polysaccharide frontiersin.org. Biofilms, structured communities of bacteria, also exhibit increased tolerance to antibiotics and can pose significant challenges for treatment researchgate.netmdpi.com. Their defense strategies contribute to high resistance to antimicrobial agents mdpi.com.
Future Research Directions for Uperin 2.8
Elucidating the Interplay Between Antimicrobial Activity and Amyloidogenesis
The relationship between the antimicrobial activity and amyloidogenic properties of uperin peptides, including Uperin-2.8, is a critical area for future investigation. Studies on other uperin peptides, such as uperin 3.5, have shown that they can rapidly form amyloid-like fibrils through processes involving structural intermediates. nih.gov This self-assembly into amyloid-like structures is hypothesized to play a key role in the molecular mechanism underlying their antimicrobial activity. nih.gov
Research indicates that amyloid-like structures can exert toxic effects by forming ion channels in bacterial cell membranes, leading to depolarization and energy drainage. nih.gov While mature fibrils of some peptides may not exert antimicrobial effects, oligomeric forms of amyloids are suggested to be responsible for cytotoxicity via membrane permeation. nih.gov
Uperin 3.5, a closely related peptide, demonstrates chameleon-like properties, adopting either a cross-β or an unusual cross-α amyloid fibrillar conformation depending on solution conditions, such as the presence of lipids. researchgate.netrsc.orgnih.govnih.gov The cross-α structure, formed on membranes, has been linked to antibacterial activity, while the cross-β form, often observed in the absence of lipids, correlates with reduced antibacterial activity. rsc.orgnih.govbiorxiv.org This suggests a potential regulatory mechanism where the environment influences the peptide's structural transition and thus its activity. nih.govbiorxiv.org
Future research should focus on this compound specifically to determine if it exhibits similar structural polymorphism and how these different aggregated states correlate with its antimicrobial potency against various pathogens. Understanding the precise structural transitions and the role of specific oligomeric or fibrillar species in membrane disruption is crucial. Mutational analysis, as performed on uperin 3.5, could identify residues critical for either antimicrobial activity or amyloid formation in this compound, helping to delineate the interplay between these two properties. mdpi.comresearchgate.netrti.org
Development of this compound Based Therapeutics and Delivery Systems (preclinical focus)
The antimicrobial potential of this compound makes it a candidate for the development of novel therapeutics, particularly in the context of rising multidrug resistance. Preclinical research is essential to explore its efficacy and formulate appropriate delivery systems.
Given that uperin peptides interact with bacterial membranes, strategies for enhancing this interaction and ensuring targeted delivery are vital. nih.govmdpi.comnih.gov Studies on uperin 3.5 have shown that post-translational modifications, such as C-terminal amidation, can significantly impact membrane interaction and antimicrobial efficacy. biorxiv.orgbiorxiv.org The amyloid state itself has been proposed as a "carrier vehicle" for antimicrobial action at the bilayer interface, suggesting that controlling the aggregation state could be a delivery strategy. biorxiv.orgbiorxiv.org
Future preclinical studies should investigate various formulation strategies for this compound to improve its stability, reduce potential toxicity to host cells (though uperins generally show selectivity for bacterial membranes), and enhance its delivery to infection sites. This could involve encapsulation in nanoparticles, incorporation into hydrogels, or conjugation to targeting molecules. tesisenred.net Research should also focus on evaluating the peptide's efficacy in relevant preclinical models of bacterial infection.
Exploration of Synergistic Effects with Other Antimicrobial Agents
Combining antimicrobial peptides with conventional antibiotics is a promising strategy to combat drug resistance and potentially reduce the effective dose of each agent. frontiersin.orgnih.gov Exploring the synergistic effects of this compound with other antimicrobial agents is a key future research direction.
AMPs like uperin peptides can disrupt bacterial membranes, which may facilitate the entry of conventional antibiotics that target intracellular processes. nih.gov This mechanism of action can be advantageous as it may hinder the development of resistance compared to monotherapies. nih.gov
Future studies should systematically evaluate combinations of this compound with a range of antibiotics, including those to which bacteria have developed resistance. Checkerboard assays and other in vitro methods can be used to determine fractional inhibitory concentration indices (FICIs) to identify synergistic combinations. frontiersin.orgscirp.orgmdpi.com Mechanistic studies would be necessary to understand how this compound interacts with other agents at the molecular level to achieve enhanced antimicrobial effects. This could involve investigating changes in membrane permeability, intracellular accumulation of antibiotics, or modulation of bacterial resistance mechanisms.
Advanced Biophysical and Computational Studies to Refine Mechanistic Understanding
Advanced biophysical and computational techniques are indispensable for gaining a detailed understanding of this compound's structure, dynamics, and interactions at the molecular level.
Molecular dynamics (MD) simulations have been successfully used to study the interaction of uperin peptides with model bacterial membranes, providing insights into their binding, insertion, and pore formation mechanisms. nih.govmdpi.comnih.govresearchgate.net These simulations can reveal stable peptide configurations relative to the membrane, such as bound and transmembrane states, and characterize the energy barriers associated with membrane insertion. mdpi.comnih.govresearchgate.net MD simulations can also shed light on the early stages of amyloid fibril formation and the influence of factors like point mutations on aggregation rates. mdpi.comnih.gov
Cryogenic electron microscopy (cryo-EM) has been instrumental in determining the high-resolution structures of uperin amyloid fibrils, revealing different polymorphs (e.g., cross-α and cross-β) and their structural features. nih.govresearchgate.netresearchgate.net Techniques like circular dichroism spectroscopy and transmission electron microscopy also provide valuable information on peptide secondary structure and fibril morphology. nih.gov
Future research should leverage these and other advanced techniques (e.g., solid-state NMR, atomic force microscopy) to further refine the mechanistic understanding of this compound's antimicrobial action and amyloid formation. Computational studies can be used to design and test modified this compound sequences with enhanced desired properties (e.g., increased antimicrobial activity, reduced amyloidogenesis, or altered aggregation kinetics). mdpi.com Biophysical studies can then experimentally validate these computational predictions.
Investigation of Broader Biological Roles within the Host Organism (excluding direct human clinical applications)
This compound is a host defense peptide found in the skin secretions of Australian toadlets, suggesting a role in the animal's innate immune system. nih.govd-nb.info While excluding direct human clinical applications, future research can explore the broader biological roles of this compound within its native host organism.
Host defense peptides in amphibians are thought to protect against microbial invasion and potentially play a role in defense against predators. nih.gov They can exhibit broad-spectrum activity against bacteria and fungi. nih.gov Beyond direct antimicrobial effects, HDPs can also modulate host immune responses, influencing inflammation and recruiting immune cells. d-nb.infonih.gov
Future investigations could focus on understanding the expression patterns of this compound in the toadlet, its release mechanisms, and its stability in the context of the skin environment. Research could also explore its interactions with host cells and its potential roles in modulating the local immune response in the skin. Studies could investigate if this compound has other functions beyond antimicrobial activity in the toadlet, such as wound healing or signaling roles, as observed for some other HDPs. mdpi.com This research would provide valuable ecological and evolutionary context for the peptide's function.
Q & A
Basic Research Questions
Q. How should researchers structure experimental protocols for synthesizing and characterizing Uperin-2.8 to ensure reproducibility?
- Methodological Answer : Experimental protocols must include detailed synthesis conditions (e.g., temperature, solvent ratios, reaction time), purification methods (e.g., column chromatography, recrystallization), and characterization techniques (e.g., NMR, HPLC, mass spectrometry). For reproducibility, follow guidelines from academic journals that mandate comprehensive descriptions of experimental steps, including raw data and equipment specifications . A standardized template for reporting should include:
- Reagent Purity : Source and batch numbers.
- Instrument Calibration : Details for spectrometers or chromatographs.
- Data Archiving : Public repository links for raw spectra or chromatograms.
Example table:
| Parameter | Specification | Reference Standard |
|---|---|---|
| Solvent Ratio | 3:1 (Ethanol:Water) | USP-NF Guidelines |
| Reaction Time | 48 hrs at 25°C | ASTM E2041-21 |
Q. What statistical frameworks are recommended to validate the purity and stability of this compound in experimental batches?
- Methodological Answer : Use hypothesis testing (e.g., t-tests, ANOVA) to compare batch purity and stability metrics. For stability studies, employ time-series analysis or accelerated degradation models (Arrhenius equation) to predict shelf-life. Ensure sample sizes meet power analysis requirements (e.g., G*Power software) to avoid Type II errors .
Q. How can researchers design a literature review strategy to identify gaps in this compound’s pharmacological mechanisms?
- Methodological Answer : Apply the PICO framework (Population: Target organisms; Intervention: this compound dosage; Comparison: Existing analogs; Outcome: Efficacy metrics) to structure database searches (PubMed, SciFinder). Use Boolean operators and citation chaining to trace seminal studies. Tools like Rayyan or Covidence can streamline screening and data extraction .
Advanced Research Questions
Q. How should contradictory data on this compound’s bioactivity across different cell lines be analyzed and reconciled?
- Methodological Answer : Apply the "principal contradiction" framework to identify dominant variables influencing bioactivity (e.g., cell line heterogeneity, assay conditions). Use multivariate regression to isolate confounding factors. For example:
Q. What strategies ensure robust reproducibility when scaling this compound synthesis from lab to pilot-scale batches?
- Methodological Answer : Implement Quality by Design (QbD) principles, including:
- Critical Process Parameters (CPPs) : Identify via factorial design experiments.
- Design Space Exploration : Use response surface methodology (RSM) to map optimal conditions.
- In-Process Controls (IPCs) : Real-time monitoring of pH, temperature, and agitation.
Document deviations using Failure Mode and Effects Analysis (FMEA) templates .
Q. How can machine learning models be integrated to predict this compound’s structure-activity relationships (SAR) with limited training data?
- Methodological Answer : Use transfer learning with pre-trained models (e.g., ChemBERTa) on related compounds, fine-tuning with this compound’s experimental data. Validate via k-fold cross-validation and SHAP (SHapley Additive exPlanations) analysis to interpret feature importance. Ensure code and datasets are archived per FAIR principles .
Data Management & Ethical Compliance
Q. What ethical considerations are critical when publishing datasets involving this compound’s proprietary synthesis methods?
- Methodological Answer : Anonymize proprietary steps using generalized descriptors (e.g., "catalyst X" instead of trade names). Disclose conflicts of interest and adhere to journal-specific data-sharing policies (e.g., CC-BY licenses for open-access repositories like Zenodo) .
Contradiction Resolution Framework
For conflicting results, adopt the following workflow:
Identify Principal Contradiction : Dominant variable affecting outcomes .
Replicate Experiments : Under identical and modified conditions .
Meta-Analysis : Aggregate data from multiple studies to detect trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
